molecular formula C9H11ClFN B15234625 (R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine

(R)-1-(2-Chloro-6-fluorophenyl)propan-1-amine

Cat. No.: B15234625
M. Wt: 187.64 g/mol
InChI Key: KNPHOMUTQLDOAF-MRVPVSSYSA-N
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Description

®-1-(2-Chloro-6-fluorophenyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-6-fluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-chloro-6-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Final Product: The resulting imine intermediate is then reduced to yield ®-1-(2-Chloro-6-fluorophenyl)propan-1-amine.

Industrial Production Methods

Industrial production methods for ®-1-(2-Chloro-6-fluorophenyl)propan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-6-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(2-Chloro-6-fluorophenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-6-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Chlorophenyl)propan-1-amine
  • ®-1-(2-Fluorophenyl)propan-1-amine
  • ®-1-(2-Bromophenyl)propan-1-amine

Uniqueness

®-1-(2-Chloro-6-fluorophenyl)propan-1-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

(1R)-1-(2-chloro-6-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11ClFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m1/s1

InChI Key

KNPHOMUTQLDOAF-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC=C1Cl)F)N

Canonical SMILES

CCC(C1=C(C=CC=C1Cl)F)N

Origin of Product

United States

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